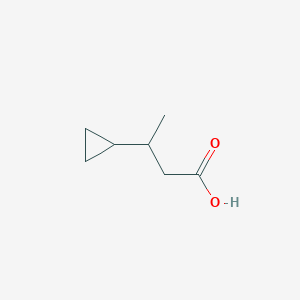

3-Cyclopropylbutanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-cyclopropylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(4-7(8)9)6-2-3-6/h5-6H,2-4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGFAKPKHHOAZHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Cyclopropyl Moieties in Molecular Design and Function

The cyclopropyl (B3062369) group, a three-membered hydrocarbon ring, is a small but powerful component in the toolkit of medicinal and synthetic chemists. scientificupdate.com Its incorporation into a molecule can significantly influence its properties and function in several ways.

One of the key advantages of the cyclopropyl ring is its ability to introduce conformational rigidity. iris-biotech.de Unlike flexible alkyl chains, the three carbon atoms of a cyclopropane (B1198618) ring are coplanar, which can help to lock a molecule into a specific three-dimensional shape. acs.org This pre-organization can lead to more favorable binding to biological targets such as enzymes and receptors. iris-biotech.de

Furthermore, the cyclopropyl group possesses unique electronic properties. The C-C bonds within the ring have enhanced p-character, and the C-H bonds are shorter and stronger than those found in typical alkanes. acs.org These features can enhance a molecule's metabolic stability by making it less susceptible to oxidative degradation by enzymes like cytochrome P450. hyphadiscovery.com For instance, replacing a metabolically vulnerable N-ethyl group with an N-cyclopropyl group can improve a drug's half-life. iris-biotech.de

Historical Context and Initial Academic Interest in Cyclopropylbutanoic Acid Scaffolds

While a detailed historical account of the very first synthesis of 3-Cyclopropylbutanoic acid is not extensively documented in readily available literature, the academic interest in cyclopropane-containing carboxylic acids can be traced back to the discovery and study of natural products. For instance, non-protein amino acids containing cyclopropyl (B3062369) groups, such as 2-amino-3-cyclopropylbutanoic acid, have been isolated from mushrooms of the Amanita genus. researchgate.netresearchgate.net The discovery of these naturally occurring compounds and their biological activities, such as the inhibition of root elongation in lettuce seedlings, likely spurred further investigation into the synthesis and properties of other cyclopropyl-substituted carboxylic acids. researchgate.net

Early research into synthetic methods for creating cyclopropane (B1198618) rings provided the foundational chemistry necessary for the eventual synthesis of molecules like this compound. The development of techniques for cyclopropanation, such as the Simmons-Smith reaction, and other methods involving carbenes and transition-metal catalysis, were crucial advancements. vulcanchem.com

The broader interest in carboxylic acids as versatile functional groups in organic synthesis has also played a role. acs.org Carboxylic acids are readily available and can be converted into a wide range of other functional groups, making them valuable starting materials and intermediates in synthetic chemistry. acs.orgpnas.org The combination of a reactive carboxylic acid handle with the unique properties of a cyclopropyl group would have been an attractive target for synthetic exploration.

An Overview of Research Trajectories for Carboxylic Acids Bearing Cyclopropyl Functionality

Stereoselective and Enantioselective Synthesis Strategies

The creation of specific stereoisomers of this compound is crucial for understanding structure-activity relationships and for the development of new therapeutic agents. rsc.org This section details key strategies for achieving high levels of stereocontrol.

Asymmetric Catalysis in Carbon-Carbon Bond Formation for Cyclopropyl Rings

Asymmetric catalysis is a powerful tool for the enantioselective construction of carbon-carbon bonds, and it has been successfully applied to the synthesis of cyclopropane rings. mdpi.com Chiral catalysts can effectively control the stereochemical outcome of cyclopropanation reactions, leading to products with high enantiomeric excess. mdpi.com

One notable approach involves the use of chiral rhodium catalysts to promote the cyclopropanation of α-fluoroacrylates, yielding cyclopropyl junctions with excellent enantio- and diastereoselectivities. mdpi.com Another innovative method utilizes enzymes, specifically ene reductases, to catalyze the reductive cyclization of α,β-unsaturated compounds, providing access to chiral cyclopropyl derivatives with up to 99% enantiomeric excess (ee). mdpi.com

The development of novel chiral bimetallic Lewis acid catalysts has also opened new avenues in asymmetric catalysis. nsf.gov These catalysts, formed through a ligand exchange/transmetalation process, have shown high efficiency in the asymmetric ring-opening of donor-acceptor cyclopropanes with primary arylamines, producing chiral γ-amino acid derivatives in high yields and enantioselectivities. nsf.govacs.org

| Catalyst Type | Reaction | Key Features | Reference |

| Chiral Rhodium Catalysts | Enantioselective cyclopropanation of α-fluoroacrylates | Excellent enantio- and diastereoselectivities | mdpi.com |

| Ene Reductases | Reductive cyclization of α,β-unsaturated compounds | High enantiomeric excess (up to 99% ee) | mdpi.com |

| Chiral Heterobimetallic Lewis Acid | Asymmetric ring-opening of donor-acceptor cyclopropanes | High yields and enantioselectivities | nsf.govacs.org |

Chiral Auxiliary and Ligand-Controlled Approaches to Stereodivergent Synthesis

Chiral auxiliaries and ligands play a pivotal role in directing the stereochemical course of reactions, enabling the synthesis of all possible stereoisomers of a target molecule—a concept known as stereodivergent synthesis. figshare.comnih.gov This approach is particularly valuable for creating libraries of stereochemically diverse compounds for biological screening.

The use of chiral auxiliaries, such as Evans's oxazolidinones and Seebach's oxazolidine, attached to the substrate can effectively control the diastereoselectivity of Michael-initiated ring closure (MIRC) reactions to form enantioenriched cyclopropanes. rsc.org The steric and electronic properties of the auxiliary guide the incoming reagent to a specific face of the molecule, thus dictating the stereochemistry of the newly formed chiral centers. rsc.org A novel strategy combining a chiral auxiliary with a substrate-directable reaction involves a three-step sequence of aldol–cyclopropanation–retro-aldol reactions to produce enantiopure cyclopropane carboxaldehydes. rsc.org

Ligand-controlled stereodivergent synthesis offers a powerful alternative where the stereochemical outcome is determined by the choice of a chiral ligand in a catalytic system. researchgate.net For instance, the use of different diastereoisomers of phosphino-ferrocenyloxazoline (Phosferrox) ligands, which possess three elements of chirality, allows for the selective synthesis of all four possible product stereoisomers from the same starting materials. researchgate.net This strategy has been successfully applied to the concise synthesis of the plant growth regulator (2S,3S)-2-amino-3-cyclopropylbutanoic acid. researchgate.net

| Approach | Key Principle | Example Application | Reference |

| Chiral Auxiliary | Covalently attached chiral moiety directs the stereochemical outcome. | Use of Evans's oxazolidinones in MIRC reactions. | rsc.org |

| Ligand-Controlled Synthesis | Chiral ligand in a catalytic system determines the product's stereochemistry. | Stereodivergent synthesis using Phosferrox ligands. | researchgate.net |

| Combined Approach | Aldol–cyclopropanation–retro-aldol sequence with a chiral auxiliary. | Synthesis of enantiopure cyclopropane carboxaldehydes. | rsc.org |

Chelate-Enolate Claisen Rearrangements in Stereochemical Control

The Claisen rearrangement, a powerful carbon-carbon bond-forming reaction, can be rendered highly stereoselective through the use of chelated enolates. wikipedia.orgthieme-connect.de This strategy relies on the formation of a rigid, cyclic transition state that dictates the facial selectivity of the rearrangement.

In the context of synthesizing derivatives of this compound, the chelate-enolate Claisen rearrangement has been instrumental. The total synthesis and stereochemical determination of 2-amino-3-cyclopropylbutanoic acid, a plant growth regulator, were achieved using this key step. rsc.orgnih.govrsc.org The reaction of an allylic ester with a strong base in the presence of a metal salt, such as zinc chloride, generates a chelated enolate. wikipedia.orgthieme-connect.de This intermediate then undergoes a nsf.govnsf.gov-sigmatropic rearrangement to form the desired product with high diastereoselectivity. rsc.orgwikipedia.org The stereochemical outcome is predictable based on the geometry of the enolate and the chair-like transition state of the rearrangement. wikipedia.orgnih.gov

The Kazmaier-Claisen rearrangement, a specific variant, involves the reaction of an unsaturated amino acid ester with a strong base and a metal salt to form a chelated enolate, which then rearranges to an amino acid with an allylic side chain. wikipedia.org This method has proven effective for the synthesis of unsaturated amino acids. wikipedia.org

Novel Reaction Pathways for Cyclopropyl Ring Construction

The development of new reaction pathways for constructing the cyclopropane ring is essential for expanding the synthetic toolbox and accessing novel molecular architectures. This section highlights modern approaches that utilize reactive intermediates and cascade processes.

Cyclopropanation Reactions Utilizing Carbene and Carbenoid Intermediates

Carbenes and carbenoids are highly reactive species that are widely used for the synthesis of cyclopropanes from alkenes. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org These intermediates add across a double bond in a concerted, stereospecific manner, preserving the stereochemistry of the starting alkene. wikipedia.orglumenlearning.comlibretexts.orglibretexts.org

A classic example is the Simmons-Smith reaction, which employs a carbenoid, typically iodomethylzinc iodide, to convert alkenes into cyclopropanes. wikipedia.orglibretexts.org Diazo compounds, such as diazomethane (B1218177) and methyl phenyldiazoacetate, can also serve as precursors to carbenes for cyclopropanation, often in the presence of a metal catalyst. wikipedia.orgrsc.org Gold-catalyzed cyclopropanation reactions have emerged as a versatile method, utilizing various precursors like 1,n-enynes and propargyl esters to generate gold carbenoids in situ. rsc.org

The choice of carbene or carbenoid precursor and reaction conditions can influence the efficiency and selectivity of the cyclopropanation. For instance, dihalocarbenes, generated from haloforms, can be used to produce geminal dihalocyclopropanes. wikipedia.org

| Reagent/Method | Intermediate | Key Features | Reference |

| Simmons-Smith Reaction | Iodomethylzinc iodide (carbenoid) | Stereospecific, reliable for many alkenes. | wikipedia.orglibretexts.org |

| Diazo Compounds | Carbenes | Can be used with or without metal catalysis. | wikipedia.org |

| Gold Catalysis | Gold carbenoids | Versatile, generated from various precursors. | rsc.org |

| Haloforms | Dihalocarbenes | Forms geminal dihalocyclopropanes. | wikipedia.org |

Tandem Reactions and Cascade Processes for Complex Scaffolds

Tandem or cascade reactions, where multiple bond-forming events occur in a single operation, offer a highly efficient strategy for the synthesis of complex molecules. globalresearchonline.netcaltech.edu These processes minimize the need for purification of intermediates, saving time and resources. globalresearchonline.net

In the context of cyclopropane-containing scaffolds, cascade reactions can be initiated by a variety of triggers. For example, aza-Heck-triggered C(sp3)–H functionalization cascades have been developed to synthesize ring-fused and spiro-fused cyclopropanes. acs.org Another approach involves a cyclopropylimine rearrangement followed by a Povarov reaction to assemble complex pyrrolo[3,2-c]quinoline derivatives from anilines and cyclopropyl aldehydes. researchgate.net

Organocatalysis has also been employed to promote enantioselective cascade Michael-alkylation reactions, leading to the formation of chiral cyclopropanes with the creation of two new C-C bonds and two stereogenic centers in one step. unl.pt Furthermore, gold-catalyzed cascade reactions can form multiple bonds in a single operation, enabling the construction of polycyclic compounds containing cyclopropane rings. globalresearchonline.net These tandem strategies provide powerful and atom-economical routes to complex molecular architectures that would be challenging to access through traditional stepwise synthesis. globalresearchonline.netunl.pt

Green Chemistry and Sustainable Synthesis Innovations

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding the development of new synthetic routes. beilstein-journals.org For a molecule like this compound, this involves exploring biocatalytic transformations and atom-economical protocols to minimize waste and environmental impact. beilstein-journals.orgrug.nl

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions, offering a sustainable alternative to traditional chemical methods. sci-hub.se While direct enzymatic synthesis of this compound is not extensively documented, several classes of enzymes and biocatalytic strategies hold significant promise for its production and the synthesis of its derivatives.

Enzymatic Cyclopropanation: The formation of the cyclopropane ring is a key step in the synthesis of this compound. Engineered heme proteins, such as variants of cytochrome P450 and myoglobin (B1173299), have emerged as powerful biocatalysts for asymmetric cyclopropanation reactions. rug.nlutdallas.edunih.govresearchgate.net These enzymes can catalyze the transfer of a carbene group to an olefin, creating the three-membered ring with high stereocontrol. nih.govnsf.govnih.gov For instance, engineered myoglobin has been used for the synthesis of pyruvate-containing cyclopropanes with up to >99% enantiomeric excess (ee). utdallas.edu This approach could potentially be adapted to synthesize a precursor to this compound.

Lipase-Catalyzed Resolutions: Lipases are versatile enzymes widely used in organic synthesis for the kinetic resolution of racemic mixtures. oup.comresearchgate.net In the context of this compound, a racemic mixture of a suitable ester precursor could be resolved using a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester and the hydrolyzed carboxylic acid, both in high enantiomeric purity. oup.comresearchgate.netacs.org This method has been successfully applied to the synthesis of enantiopure cyclopropane derivatives, such as precursors for the drug Ticagrelor. nih.govresearchgate.net For example, lipase-catalyzed hydrolysis of prochiral diacetates has been used to produce chiral difluorocyclopropane building blocks with over 99% ee. oup.com

Carboxylic Acid Reductases (CARs): Carboxylic acid reductases are enzymes that catalyze the reduction of carboxylic acids to aldehydes. sci-hub.senih.govnih.gov While this is the reverse of the desired transformation to produce a carboxylic acid, understanding the substrate scope of these enzymes is crucial. Studies on various CARs have shown they accept a broad range of substrates, including those with cyclic structures like trans-2-phenylcyclopropane-1-carboxylic acid. nih.gov Research into the reverse reaction or the use of engineered oxidases could potentially lead to a biocatalytic route for the direct oxidation of a suitable precursor aldehyde to this compound.

Table 1: Examples of Biocatalytic Transformations for Cyclopropane-Containing Molecules This table presents data for related cyclopropane compounds to illustrate the potential of biocatalysis for the synthesis of this compound and its derivatives.

| Enzyme Class | Substrate Example | Product | Key Performance Metrics | Reference |

| Engineered Myoglobin | Styrene & Ethyl diazoacetate | Ethyl 2-phenylcyclopropanecarboxylate | High diastereo- and enantioselectivity | utdallas.edu |

| Lipase (from Alcaligenes sp.) | Prochiral diacetate of 1,2-bis(hydroxymethyl)-3,3-difluorocyclopropane | Chiral monoacetate | >99% ee | oup.com |

| Carboxylic Acid Reductase | trans-2-Phenylcyclopropane-1-carboxylic acid | trans-2-Phenylcyclopropane-1-carbaldehyde | Active, with kinetic parameters determined | nih.gov |

| Engineered Heme Protein | 3,4-Difluorostyrene & Ethyl diazoacetate | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79% yield, >99% dr, 98% ee | nih.gov |

ee: enantiomeric excess; dr: diastereomeric ratio

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. mdpi.comgoogle.com Syntheses with high atom economy are inherently less wasteful. beilstein-journals.org

Atom-Economical Reactions: Addition and cyclization reactions are classic examples of atom-economical processes. The synthesis of this compound could be envisioned through such pathways. For instance, a radical addition-polar cyclization cascade has been developed for the synthesis of functionalized cyclopropanes from carboxylic acids and chloroalkyl alkenes, showcasing a fragment coupling approach with broad functional group tolerance. nih.gov Another strategy involves the direct hydroacylation of cyclopropenes with α-ketoacids, which proceeds with high diastereoselectivity and functional group tolerance. organic-chemistry.org

Solvent-Free Synthesis: Eliminating organic solvents, which are often volatile, flammable, and toxic, is a key goal in green chemistry. researchgate.net Solvent-free reactions can be achieved through various techniques, including mechanochemistry (grinding or milling of solid reactants). researchgate.net This approach has been successfully applied to the synthesis of spiro-substituted cyclopropanes and in the total mechanosynthesis of a key intermediate for the drug Pitavastatin, which contains a cyclopropyl group. researchgate.netrsc.org The synthesis of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone has also been reported using a solvent-free approach, highlighting the potential of this methodology for related structures. google.com While a specific solvent-free synthesis of this compound has not been detailed, the principles of mechanochemistry could be applied to its synthesis, potentially leading to a more environmentally friendly process.

Table 2: Atom-Economical and Solvent-Free Approaches for Cyclopropane Synthesis This table provides examples of green synthetic protocols for related cyclopropane compounds.

| Method | Reactants | Product | Key Features | Reference |

| Radical Addition-Polar Cyclization | Carboxylic acids & Chloroalkyl alkenes | Functionalized cyclopropanes | Broad functional group tolerance, mild conditions | nih.gov |

| Mechanochemical Synthesis | Solid reactants | Spiro-substituted cyclopropanes | Solvent-free, efficient | researchgate.net |

| Total Mechanosynthesis | 4-Bromoquinoline & other reagents | Key intermediate of Pitavastatin | Three-step solvent-free synthesis | rsc.org |

| Hydroacylation | Cyclopropenes & α-Ketoacids | 2-Acylcyclopropanes | High diastereoselectivity, high functional group tolerance | organic-chemistry.org |

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group in this compound undergoes typical reactions such as esterification, amidation, and anhydride (B1165640) formation. The kinetics and selectivity of these reactions are influenced by the steric and electronic properties of the adjacent cyclopropylmethyl structure.

The conversion of this compound into its corresponding esters, amides, and anhydrides follows well-established synthetic protocols. While specific kinetic studies on this compound are not extensively documented, the general principles of these transformations are applicable.

Esterification: The formation of esters from this compound can be achieved through Fischer esterification, where the acid is heated with an alcohol in the presence of a strong acid catalyst like sulfuric acid. chembam.com The reaction is an equilibrium-limited process, and product yield can be maximized by using an excess of one reactant or by removing the water formed during the reaction. rdd.edu.iq The rate of esterification is dependent on temperature and the molar ratio of the reactants. rdd.edu.iq For instance, studies on similar systems show that increasing the reaction temperature generally increases the rate constant and conversion. rdd.edu.iqdss.go.th

Amidation: Amides of this compound can be synthesized by reacting the acid with an amine. This direct coupling is often inefficient due to a competing acid-base reaction. fishersci.co.uk Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride using reagents like thionyl chloride or oxalyl chloride, followed by reaction with an amine, often in the presence of a base like pyridine. fishersci.co.uk Alternatively, peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be used to form a highly reactive O-acylisourea intermediate, which then reacts with the amine to yield the amide with high efficiency. fishersci.co.ukrsc.org

Anhydride Formation: Symmetrical anhydrides can be prepared from carboxylic acids, though a more common laboratory route involves the reaction of an acid chloride with a carboxylate salt. pressbooks.pubkhanacademy.org For example, reacting the sodium salt of this compound (formed by deprotonation with a base like sodium hydroxide) with its corresponding acyl chloride would yield 3-cyclopropylbutanoic anhydride. khanacademy.org Unsymmetrical or "mixed" anhydrides can also be synthesized by reacting two different carboxylic acids. wikipedia.org

Table 1: General Conditions for Carboxylic Acid Transformations

| Transformation | Reagents & Conditions | Mechanism Highlights | Product of Interest |

| Esterification | Alcohol (R'-OH), Strong Acid Catalyst (e.g., H₂SO₄), Heat | Acid-catalyzed nucleophilic acyl substitution. chembam.com | 3-Cyclopropylbutanoate Ester |

| Amidation | 1. Activation (e.g., SOCl₂) 2. Amine (R'R''NH), Base (e.g., Pyridine) | Formation of an activated acyl species followed by nucleophilic attack by the amine. fishersci.co.uklibretexts.org | 3-Cyclopropylbutanamide |

| Anhydride Formation | 1. Base (e.g., NaOH) 2. Acyl Chloride (RCOCl) | Nucleophilic acyl substitution where a carboxylate attacks an acyl chloride. pressbooks.pubkhanacademy.org | 3-Cyclopropylbutanoic Anhydride |

Decarboxylation is the removal of the carboxyl group as carbon dioxide (CO₂). Simple aliphatic carboxylic acids are generally resistant to decarboxylation upon heating alone. libretexts.org However, the reaction can be induced under specific conditions.

One common method is heating the sodium salt of the carboxylic acid with soda lime (a mixture of sodium hydroxide (B78521) and calcium oxide), which removes the -COONa group and replaces it with a hydrogen atom. chemguide.co.uk Applying this to sodium 3-cyclopropylbutanoate would be expected to yield ethylcyclopropane.

Another pathway is the Hunsdiecker reaction, which involves the decarboxylation of the silver salt of a carboxylic acid in the presence of a halogen like bromine. libretexts.org This reaction produces an alkyl halide, meaning the silver salt of this compound would yield 1-bromo-2-cyclopropylethane.

Facile thermal decarboxylation often requires specific structural features, such as a strong electron-withdrawing group or a double bond at the α or β-position to the carboxyl group, which stabilize the transition state through a cyclic mechanism. libretexts.org As this compound lacks these features, harsh conditions are likely required for its decarboxylation.

Cyclopropyl Ring Opening and Rearrangement Reactions

The significant ring strain of the cyclopropane ring makes it susceptible to ring-opening reactions under various conditions. nih.gov The presence of the carboxylic acid group, an electron-accepting group, can polarize the C-C bonds of the ring, making it a "donor-acceptor" cyclopropane and enhancing its reactivity towards nucleophiles. nih.govsnnu.edu.cn

Electrophilic Ring Opening: Cyclopropanes can react with electrophiles, leading to the cleavage of a C-C bond. The reaction is often initiated by protonation or coordination of a Lewis acid to the carboxylic acid group, which enhances the electrophilicity of the cyclopropane ring. For related donor-acceptor cyclopropanes, Lewis acids like Sc(OTf)₃ or Brønsted acids in fluorinated solvents like hexafluoroisopropanol (HFIP) have been shown to effectively catalyze ring-opening reactions. snnu.edu.cnnih.govresearchgate.net

Nucleophilic Ring Opening: The polarized cyclopropane ring in this compound is a target for nucleophiles. These reactions are typically catalyzed by an acid, which activates the ring. researchgate.net A wide range of nucleophiles, including thiols, alcohols, and arenes, have been used in asymmetric ring-opening reactions of related cyclopropyl ketones, catalyzed by chiral metal complexes. nih.gov For example, a chiral N,N'-dioxide-scandium(III) complex has been successfully used to catalyze the ring-opening of cyclopropyl ketones with thiols, alcohols, and even other carboxylic acids, affording the corresponding ring-opened products in high yield and enantioselectivity. nih.gov This suggests that this compound could potentially react with various nucleophiles under similar catalytic conditions.

Table 2: Catalysts and Nucleophiles in Ring-Opening of Functionalized Cyclopropanes

| Cyclopropane Type | Catalyst | Nucleophile(s) | Product Type | Reference(s) |

| Cyclopropyl Ketones | Chiral N,N'-Dioxide-Sc(III) Complex | Thiols, Alcohols, Carboxylic Acids | Ring-opened Sulfides, Ethers, Esters | nih.gov |

| Donor-Acceptor Cyclopropanes | Brønsted Acid (TfOH) in HFIP | Arenes, Indoles, Azides, Alcohols | Ring-opened Alkylated Products | nih.govresearchgate.net |

| Cyclopropanated Bicyclic Systems | Pyridinium Toluenesulfonate | Alcohols | Ring-opened Ethers | researchgate.net |

| Donor-Acceptor Cyclopropanes | Sc(OTf)₃ | Amines | Ring-opened Amines | snnu.edu.cn |

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a pi system. wikipedia.org The rsc.orgrsc.org-sigmatropic rearrangement is a particularly powerful tool in organic synthesis. numberanalytics.comsemanticscholar.org While not a reaction of this compound itself, the chelate-enolate Claisen rearrangement, a type of rsc.orgrsc.org-sigmatropic reaction, is a key step in the stereoselective synthesis of its important derivative, 2-amino-3-cyclopropylbutanoic acid. rsc.orgnih.govrsc.org

In this synthetic route, an allylic ester is treated with a base and a Lewis acid (like ZnCl₂) to form a chelated zinc enolate. This intermediate then undergoes a rsc.orgrsc.org-sigmatropic rearrangement through a chair-like transition state to form the precursor to the amino acid. rsc.orgrsc.org The geometry of the starting ester (E or Z) dictates the stereochemical outcome of the product, allowing for the selective synthesis of either the syn or anti diastereomer. rsc.orgrsc.org

Table 3: Diastereoselectivity in the Claisen Rearrangement for Amino Acid Precursor Synthesis

| Starting Ester Geometry | Rearrangement Conditions | Major Diastereomer | Diastereomeric Ratio (syn:anti or anti:syn) | Reference(s) |

| (E)-Ester | LDA, ZnCl₂, THF, -78 °C to RT | syn amino acid precursor | 95:5 | rsc.orgrsc.org |

| (Z)-Ester | LDA, ZnCl₂, THF, -78 °C to RT | anti amino acid precursor | ca. 20:80 | rsc.orgrsc.org |

Stereochemical Dynamics and Epimerization Studies

This compound possesses a chiral center at the C3 position. While specific studies on the epimerization of this particular compound are scarce, research on its derivatives provides significant insight into the stereochemical control and dynamics of such systems.

The total synthesis of 2-amino-3-cyclopropylbutanoic acid, which has two chiral centers, has been a major focus of study. rsc.orgnih.govrsc.org The absolute stereochemistry of the natural product was determined to be (2S, 3S) through an enantioselective synthesis. rsc.orgnih.gov This synthesis utilized the aforementioned chelate-enolate Claisen rearrangement, where the stereochemistry was carefully controlled to produce the desired anti diastereomer. rsc.orgrsc.org The final confirmation of the (2S, 3S) configuration was achieved by comparing the optical rotation of the synthetic product with that of the natural compound. rsc.org

Epimerization, the change in configuration at one of multiple stereocenters, is a relevant dynamic process. In related synthetic strategies for constructing substituted amino acids, base-induced epimerization has been employed. researchgate.net This process typically involves the deprotonation at a carbon alpha to a carbonyl group, followed by reprotonation to potentially yield a more thermodynamically stable diastereomer. researchgate.net While not directly reported for this compound, it is conceivable that under basic conditions, epimerization at the C3 position could occur, although it would require deprotonation at the less acidic C2 position rather than the more labile carboxylic acid proton. More relevantly, in derivatives like esters or amides of this compound, base-catalyzed epimerization at C3 via an enolate intermediate is a plausible transformation.

Conformational Analysis and Inversion Barriers

The conformational landscape of this compound is dictated by the rotational freedom around the single bonds of the butanoic acid chain and the unique structural and electronic properties of the cyclopropyl group. The three-membered ring imposes significant steric and electronic constraints that influence the molecule's preferred three-dimensional structure. Due to its high p-character, the cyclopropane ring can engage in electronic interactions, such as hyperconjugation, with adjacent groups, stabilizing specific conformations. researchgate.net

While specific experimental or computational studies on the conformational analysis of this compound are not extensively documented in the literature, insights can be drawn from studies on analogous systems. For molecules containing a cyclopropyl group attached to a flexible chain, the orientation of the ring relative to the chain is a key conformational feature. Computational studies on related N-cyclopropyl amides have shown a preference for an ortho conformation around the N-cPr bond, as opposed to the more common anti conformation seen in other secondary acetamides. acs.org This preference is attributed to the specific steric and electronic nature of the cyclopropyl ring.

The rotation around the C3-C(cyclopropyl) bond in this compound is expected to have a distinct energy barrier. The transition states for this rotation would involve eclipsing interactions between the substituents on the C3 carbon (a hydrogen, a methyl group, and the CH2COOH group) and the hydrogens on the cyclopropyl ring. The magnitude of this rotational barrier is influenced by steric hindrance and the potential for stabilizing electronic interactions between the cyclopropyl ring and the rest of the molecule. Density Functional Theory (DFT) calculations are a common tool for investigating such conformational preferences and energy barriers in cyclopropane-containing molecules. acs.orgpnas.org For instance, DFT studies on cyclopropyl carbenes indicate that conformations allowing for effective hyperconjugation between the cyclopropyl group and the carbene center are significantly stabilized. researchgate.net A similar principle would apply to the interaction of the cyclopropyl ring with the σ-framework of the butanoic acid chain, likely favoring a bisected conformation where the C-C bond of the chain lies in the plane that bisects the opposing C-C bond of the cyclopropane ring.

Diastereoselective and Enantioselective Transformations

The stereoselective synthesis of derivatives of this compound, particularly those with additional stereocenters, has been a subject of significant research interest. These transformations are crucial for producing enantiomerically pure compounds for various applications, such as the synthesis of bioactive molecules. A notable example is the plant growth regulator (2S,3S)-2-amino-3-cyclopropylbutanoic acid, the synthesis of which has been a target for developing stereocontrolled methodologies. rsc.orgacs.orgrsc.org

One of the key strategies employed is the chelate-enolate Claisen rearrangement. rsc.orgnih.gov This powerful carbon-carbon bond-forming reaction allows for the highly diastereoselective synthesis of γ,δ-unsaturated amino acids. nih.gov In the synthesis of 2-amino-3-cyclopropylbutanoic acid, an N-protected glycine (B1666218) ester of a chiral cyclopropyl-containing allylic alcohol is treated with a strong base like lithium diisopropylamide (LDA) followed by a metal salt, typically zinc chloride (ZnCl₂), to form a rigid, chelated metal enolate. rsc.orgnih.gov This intermediate undergoes a acs.orgacs.org-sigmatropic rearrangement through a preferred chair-like transition state, which effectively translates the stereochemistry of the starting alcohol to the two newly formed stereocenters in the product. rsc.org This method was instrumental in determining the absolute and relative stereochemistry of the natural product. rsc.orgrsc.org The rearrangement of a (Z)-ester precursor under these conditions predominantly afforded the anti diastereomer. rsc.org

Another advanced approach involves synergistic catalysis, which combines two distinct catalysts to control the reaction pathway and stereochemical outcome. A stereodivergent synthesis of α,α-disubstituted α-amino acids has been developed using a dual copper (Cu) and iridium (Ir) catalytic system for the α-allylation of aldimine esters. acs.org This methodology provides access to all four possible stereoisomers of the product from the same set of starting materials simply by selecting the appropriate combination of chiral catalysts. acs.org This powerful strategy was successfully applied to the concise synthesis of (2S,3S)-2-amino-3-cyclopropylbutanoic acid, demonstrating its utility in constructing complex molecules with high levels of stereocontrol. acs.org

These methods highlight the importance of catalyst and reagent control in navigating the potential energy surfaces of reactions involving cyclopropylbutanoic acid systems to achieve high levels of diastereoselectivity and enantioselectivity.

| Transformation | Catalyst/Reagents | Key Intermediate | Product Stereochemistry | Reported Selectivity | Reference |

|---|---|---|---|---|---|

| Chelate-Enolate Claisen Rearrangement | 1. LDA 2. ZnCl₂ | Chelate-bridged zinc enolate | anti-amino acid | anti:syn ≈ 80:20 | rsc.org |

| Synergistic α-Allylation | Cu/Ir dual catalyst system | Aldimine ester | (2S,3S)-2-amino-3-cyclopropylbutanoic acid | High stereoselectivity | acs.org |

Advanced Spectroscopic and Spectrometric Characterization in Research of 3 Cyclopropylbutanoic Acid

Elucidation of Stereochemistry via Advanced Nuclear Magnetic Resonance (NMR) Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For a chiral compound like 3-Cyclopropylbutanoic acid, advanced NMR methods are crucial for distinguishing between enantiomers and assigning their absolute and relative configurations.

Enantiomers are chemically identical in an achiral environment and thus produce identical NMR spectra. To resolve the signals of the (R)- and (S)-enantiomers of this compound, chiral shift reagents (CSRs) are employed. These are typically paramagnetic lanthanide complexes, such as Eu(hfc)₃ (Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), which form diastereomeric complexes with the chiral analyte. rsc.org The carboxylic acid group of this compound acts as a Lewis base, coordinating with the Lewis acidic lanthanide center of the CSR. libretexts.orgnih.gov This interaction leads to the formation of transient, diastereomeric complexes that have distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. libretexts.orgfiveable.me

The paramagnetic nature of the lanthanide ion induces significant changes in the chemical shifts of the protons in this compound. The magnitude of this induced shift is dependent on the distance and orientation of the protons relative to the paramagnetic center, leading to differential shifts for the enantiomers and resolving signal overlap. rsc.orglibretexts.orgfiveable.me

Furthermore, the inherent magnetic anisotropy of the cyclopropane (B1198618) ring plays a significant role in the proton NMR spectrum. researchgate.netnih.gov The three-membered ring system generates a distinct magnetic field that shields protons located directly above or below the plane of the ring and deshields those in the plane. nih.govresearchgate.net This anisotropic effect causes the cyclopropyl (B3062369) protons to appear at unusually high field (upfield) in the ¹H NMR spectrum. researchgate.net This intrinsic property can be computationally modeled and used in conjunction with experimental data to help assign the stereochemistry of the molecule. researchgate.netnih.gov

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound Enantiomers with a Chiral Shift Reagent

| Proton Assignment | Typical Chemical Shift (δ, ppm) without CSR | Hypothetical Shift (δ, ppm) for (R)-enantiomer with CSR | Hypothetical Shift (δ, ppm) for (S)-enantiomer with CSR | Enantiomeric Shift Difference (ΔΔδ, ppm) |

|---|---|---|---|---|

| -COOH | 10.0 - 12.0 | 12.5 | 12.8 | 0.3 |

| H-2 (-CH₂) | 2.2 - 2.5 | 2.8 | 3.0 | 0.2 |

| H-3 (-CH) | 1.5 - 1.8 | 2.1 | 2.2 | 0.1 |

| H-4 (-CH₃) | 0.9 - 1.1 | 1.3 | 1.35 | 0.05 |

| Cyclopropyl Protons | 0.1 - 0.8 | 0.9 | 0.98 | 0.08 |

Two-dimensional (2D) NMR experiments provide detailed information about connectivity and spatial relationships between nuclei, which are essential for unambiguous structural assignment.

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgoxinst.com For this compound, a COSY spectrum would show correlations between the H-2 protons and the H-3 proton, and between the H-3 proton and both the H-4 methyl protons and the methine proton of the cyclopropyl ring. This allows for the mapping of the proton-proton connectivity along the carbon backbone. oxinst.comcreative-biostructure.com

Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment detects through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. wikipedia.orglibretexts.org This is particularly powerful for determining relative stereochemistry. libretexts.org For this compound, NOESY cross-peaks between protons on the cyclopropyl ring and protons on the butanoic acid chain (e.g., H-3 or H-4) would establish their relative orientation and help define the preferred conformation and relative configuration of the chiral center. libretexts.orgresearchgate.net

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates protons with their directly attached carbons, providing a map of ¹H-¹³C one-bond connectivities. It simplifies the assignment of the complex ¹³C NMR spectrum.

To determine the absolute configuration, derivatization with a chiral agent, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is often performed. tcichemicals.com The resulting diastereomeric esters can then be analyzed by ¹H NMR, where the distinct chemical shifts of protons near the newly formed stereocenter can be used to assign the absolute configuration of the original acid. nih.govlookchem.com

Table 2: Expected 2D NMR Correlations for this compound

| Experiment | Correlated Nuclei | Structural Information Provided |

|---|---|---|

| COSY | H-2 ↔ H-3; H-3 ↔ H-4; H-3 ↔ Cyclopropyl-CH | Establishes the spin-spin coupling network and proton connectivity. |

| NOESY | Cyclopropyl-H ↔ H-3; Cyclopropyl-H ↔ H-4 | Reveals through-space proximity, aiding in conformational and relative stereochemical assignment. |

| HSQC | H-2 ↔ C-2; H-3 ↔ C-3; H-4 ↔ C-4 | Assigns carbons based on their attached protons. |

| HMBC | H-2 ↔ C-1, C-3; H-4 ↔ C-2, C-3 | Confirms the carbon skeleton and connectivity of quaternary carbons (like C-1). |

Vibrational Spectroscopy for Conformational and Bonding Analysis

IR spectroscopy is particularly useful for identifying functional groups. In this compound, the carboxylic acid group gives rise to very characteristic absorption bands. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the spectrum. libretexts.org

O-H Stretch: A very broad and strong absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. libretexts.org This broadness is a hallmark of strong hydrogen bonding.

C-H Stretches: Absorptions just below 3000 cm⁻¹ (typically 2850–2960 cm⁻¹) correspond to the stretching vibrations of the sp³ C-H bonds in the alkyl chain. nist.gov The C-H bonds of the cyclopropane ring are expected at slightly higher frequencies, often above 3000 cm⁻¹ (around 3040-3080 cm⁻¹), reflecting the increased s-character of these bonds. acs.orgdocbrown.info

C=O Stretch: A strong, sharp absorption band is expected around 1710 cm⁻¹ for the carbonyl group of the hydrogen-bonded dimer. libretexts.org In a dilute solution where the monomeric form may be present, this band would shift to a higher frequency (around 1760 cm⁻¹). libretexts.org

Cyclopropane Ring Vibrations: The cyclopropane ring itself has characteristic "ring breathing" or deformation modes, often observed in the fingerprint region of the spectrum, around 1000-1020 cm⁻¹. acs.orgdocbrown.info

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Structural Feature |

|---|---|---|---|

| O-H stretch (dimer) | 2500 - 3300 | Strong, Broad | Carboxylic Acid |

| C-H stretch (cyclopropyl) | 3040 - 3080 | Medium | Cyclopropane Ring |

| C-H stretch (alkyl) | 2850 - 2960 | Medium | Butanoic Chain |

| C=O stretch (dimer) | 1700 - 1725 | Strong, Sharp | Carboxylic Acid |

| CH₂ deformation | 1440 - 1480 | Medium | Cyclopropane & Alkyl |

| C-O stretch | 1210 - 1320 | Strong | Carboxylic Acid |

| Cyclopropane ring deformation | 1000 - 1020 | Medium | Cyclopropane Ring |

Raman spectroscopy is a complementary technique to IR spectroscopy. westmont.edu It detects vibrations that cause a change in the polarizability of the molecule. Non-polar bonds and symmetric vibrations, which are often weak in the IR spectrum, can produce strong signals in the Raman spectrum.

For this compound, Raman spectroscopy would be particularly effective for observing:

C-C Backbone Vibrations: The stretching and bending vibrations of the carbon skeleton in the butanoic acid chain and the cyclopropyl ring would be clearly visible.

Symmetric CH₂ Vibrations: Symmetric stretching and deformation modes of the methylene (B1212753) groups in the cyclopropane ring are typically strong in Raman spectra.

C=O Stretch: The carbonyl stretch is also Raman active, although it is typically less intense than in the IR spectrum.

Low-Frequency Modes: Raman spectroscopy can probe low-frequency vibrations corresponding to conformational changes and whole-molecule movements, providing insights into the molecule's flexibility and preferred shapes in different states. Studies on related mercaptopropionic acids have shown that Raman is sensitive to conformational changes (e.g., trans vs. gauche) in the carbon backbone. researchgate.net

Table 4: Expected Prominent Raman Shifts for this compound

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Structural Feature |

|---|---|---|

| C-H stretch (alkyl & cyclopropyl) | 2850 - 3100 | Alkyl Chain & Ring |

| C=O stretch | 1640 - 1680 | Carboxylic Acid (often weaker than IR) |

| CH₂ deformation/scissoring | 1430 - 1470 | Alkyl Chain & Ring |

| C-C stretch (backbone) | 800 - 1200 | Carbon Skeleton |

| Cyclopropane ring "breathing" | ~1200 | Cyclopropane Ring (Symmetric) |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Probes

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that provides the exact mass of a molecule and its fragments with high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition. For this compound (C₇H₁₂O₂), HRMS would confirm its molecular formula by matching the experimentally measured mass of its molecular ion (M⁺˙) to the calculated exact mass.

Beyond formula determination, the fragmentation patterns observed in the mass spectrum provide a roadmap of the molecule's structure and chemical stability. Common fragmentation pathways for carboxylic acids include:

α-Cleavage: Cleavage of the bond adjacent to the functional group is common. For this compound, this could involve the loss of the propyl group attached to the cyclopropane ring or cleavage of the bond between C-3 and the cyclopropyl group, leading to resonance-stabilized fragments.

Loss of Small Neutrals: The molecular ion can lose small, stable neutral molecules. The loss of a hydroxyl radical (•OH, M-17) or a water molecule (H₂O, M-18) is common for carboxylic acids.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. It involves the transfer of a hydrogen atom to the carbonyl oxygen followed by cleavage of the β-bond. While possible, the specific structure of this compound may not make this the most favorable pathway.

Acylium Ion Formation: Cleavage of the C-C bond alpha to the carbonyl group can lead to the formation of a stable acylium ion [R-C=O]⁺. libretexts.org However, the most characteristic fragmentation for many carboxylic acids is the cleavage that results in a fragment with m/z = 45, corresponding to [COOH]⁺. miamioh.edu

By analyzing the exact masses of these fragment ions, researchers can deduce the specific pieces lost and gain confidence in the proposed structure and fragmentation mechanisms.

Table 5: Predicted HRMS Fragments for this compound (C₇H₁₂O₂)

| Fragment Ion Formula | Proposed Structure / Loss | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₁₂O₂⁺˙ | Molecular Ion (M⁺˙) | 128.0837 |

| C₇H₁₁O⁺ | Loss of •OH | 111.0810 |

| C₆H₁₁O₂⁺ | Loss of •CH₃ | 115.0759 |

| C₄H₇O₂⁺ | Loss of •C₃H₅ (cyclopropyl) | 87.0446 |

| C₃H₅⁺ | Cyclopropyl cation | 41.0391 |

| CH₂O₂⁺ | [COOH]⁺ fragment | 45.0027 |

Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry is a pivotal analytical technique in the structural elucidation of novel compounds. In the case of this compound, understanding its behavior under mass spectrometric conditions is crucial for its characterization in complex matrices. The fragmentation pathways of this compound can be predicted based on the established principles of mass spectrometry and the known fragmentation patterns of analogous structures, such as butanoic acid and other cyclopropyl-containing molecules.

Upon electron ionization, the this compound molecule is expected to lose an electron to form the molecular ion, [M]•+. The subsequent fragmentation of this molecular ion is dictated by the stability of the resulting fragment ions and neutral losses. Key fragmentation pathways likely involve cleavages alpha to the carbonyl group, rearrangements, and reactions involving the cyclopropyl ring.

One of the primary fragmentation routes for carboxylic acids is the cleavage of the bond between the C2 and C3 carbons (α-cleavage relative to the carbonyl group), leading to the loss of a propyl radical, which in this case would be a cyclopropylmethyl radical. Another significant fragmentation pathway is the McLafferty rearrangement, which is characteristic of carbonyl compounds with a γ-hydrogen. In this compound, this rearrangement would involve the transfer of a hydrogen atom from the cyclopropyl group to the carbonyl oxygen, followed by the elimination of a neutral alkene.

The presence of the cyclopropyl group introduces unique fragmentation possibilities. Ring-opening of the cyclopropyl radical cation can occur, leading to the formation of isomeric alkenyl radical cations. This can result in a complex series of fragment ions, providing valuable structural information.

Table 1: Proposed Mass Spectrometric Fragmentation of this compound

| m/z Value | Proposed Fragment Ion | Proposed Neutral Loss | Fragmentation Pathway |

| 128 | [C7H12O2]•+ | - | Molecular Ion |

| 113 | [C6H9O2]+ | •CH3 | Loss of the terminal methyl group |

| 85 | [C4H5O2]+ | •C3H7 | α-cleavage, loss of the cyclopropyl group |

| 73 | [C3H5O2]+ | •C4H7 | Cleavage of the C2-C3 bond |

| 60 | [C2H4O2]•+ | C5H8 | McLafferty rearrangement |

| 55 | [C3H3O]+ | H2O, CO | Subsequent fragmentation of smaller ions |

| 45 | [COOH]+ | C6H11 | Cleavage of the C1-C2 bond |

| 41 | [C3H5]+ | COOH, H2 | Fragmentation of the cyclopropyl moiety |

This table presents predicted fragmentation patterns based on general principles of mass spectrometry. Actual experimental data may vary.

Isotopic labeling is a powerful technique to confirm fragmentation mechanisms and to trace the metabolic fate of a compound. In the study of this compound, deuterium (B1214612) (²H) or carbon-13 (¹³C) labeling could be employed to provide definitive evidence for the proposed fragmentation pathways.

For instance, selective deuteration of the cyclopropyl ring would result in a mass shift in fragments containing this moiety. If the McLafferty rearrangement proceeds as proposed, the deuterium label would be retained in the charged fragment, allowing for unambiguous confirmation of the hydrogen transfer step. Similarly, ¹³C labeling of the carboxyl carbon would help to identify fragments that retain this functional group.

Table 2: Potential Isotopic Labeling Strategies for this compound

| Labeled Position | Isotope | Purpose of Labeling |

| Carboxyl Carbon | ¹³C | To trace the carboxyl group in fragmentation. |

| α-Carbon | ²H or ¹³C | To investigate α-cleavage and other rearrangements. |

| Cyclopropyl Ring | ²H | To confirm the involvement of the cyclopropyl group in rearrangements and ring-opening reactions. |

| Methyl Group | ²H or ¹³C | To track the fate of the terminal methyl group. |

These isotopic labeling studies, in conjunction with high-resolution mass spectrometry, would provide a comprehensive understanding of the gas-phase ion chemistry of this compound.

Reaction Monitoring and Intermediate Detection via Mass Spectrometry

The synthesis of this compound can be achieved through various synthetic routes. One plausible method involves the reaction of a cyclopropylmethyl Grignard reagent with an appropriate epoxide, followed by oxidation of the resulting alcohol. Real-time monitoring of such a synthesis using mass spectrometry can provide invaluable insights into the reaction kinetics, identify transient intermediates, and help in optimizing reaction conditions.

Techniques such as Atmospheric Solids Analysis Probe (ASAP) or Desorption Electrospray Ionization (DESI) coupled with a mass spectrometer allow for the direct analysis of reaction mixtures with minimal sample preparation. This enables the near-instantaneous tracking of reactants, intermediates, and products throughout the course of the reaction.

In the proposed synthesis of this compound, mass spectrometry could be used to monitor the formation of the Grignard reagent and its subsequent reaction with the epoxide. The detection of the magnesium alkoxide intermediate, formed after the Grignard reagent attacks the epoxide ring, would provide direct evidence for the progression of the reaction. The subsequent conversion of this intermediate to the final alcohol product upon acidic workup could also be monitored.

Table 3: Potential Application of Mass Spectrometry in Monitoring the Synthesis of this compound

| Reaction Stage | Species to Monitor | Expected m/z (for the most abundant isotope) | Significance |

| Grignard Formation | Cyclopropylmethylmagnesium bromide | Varies depending on ionization | Confirmation of active reagent formation |

| Epoxide Addition | Magnesium alkoxide intermediate | Varies depending on ionization | Detection of a key reaction intermediate |

| Workup | 3-Cyclopropylbutanol | 114 (as [M]+) | Monitoring the formation of the alcohol precursor |

| Oxidation | This compound | 128 (as [M]+) | Tracking the formation of the final product |

The high sensitivity of mass spectrometry also allows for the detection of low-concentration intermediates that might not be observable by other analytical techniques. This capability is crucial for understanding the detailed mechanism of a reaction and for identifying potential side reactions or byproducts. By providing a detailed temporal profile of all ionic species in the reaction mixture, mass spectrometry serves as a powerful tool for the development and optimization of synthetic routes to this compound.

Computational and Theoretical Investigations of 3 Cyclopropylbutanoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior of a molecule. researchoutreach.org These methods, such as Density Functional Theory (DFT) and other ab initio approaches, solve approximations of the Schrödinger equation to determine a molecule's electronic structure and energy. unimi.itresearchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for explaining chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to a molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and reactivity. nih.gov

For 3-cyclopropylbutanoic acid, an FMO analysis would calculate the energies and visualize the spatial distribution of these orbitals. The HOMO would likely be localized around the oxygen atoms of the carboxylic acid group, indicating this site's potential for nucleophilic attack or interaction with electrophiles. The LUMO, conversely, would likely be centered on the carbonyl carbon and the acidic proton, highlighting the sites susceptible to nucleophilic attack. mdpi.com The specific energy values for the HOMO, LUMO, and the resulting energy gap for this compound are not available in the surveyed literature, but such data would be crucial for predicting its behavior in pericyclic reactions, cycloadditions, and reactions with nucleophiles or electrophiles. mdpi.comacs.org

Note on Data Table: A data table presenting HOMO-LUMO energies and the HOMO-LUMO gap for this compound cannot be generated as specific research findings from quantum chemical calculations are not available in the reviewed literature.

An electrostatic potential (ESP) map is a visualization tool that illustrates the charge distribution on the surface of a molecule. google.comuni.lu It is generated by calculating the electrostatic potential at various points on the molecule's electron density surface. Regions of negative potential (typically colored red) are electron-rich and are prone to interacting with electrophiles, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. acs.orggoogle.com

For this compound, an ESP map would clearly show a region of high negative potential around the carbonyl oxygen and the hydroxyl oxygen of the carboxylic acid group, confirming their role as hydrogen bond acceptors and sites of electrophilic interaction. A pronounced region of positive potential would be expected on the acidic hydrogen of the hydroxyl group, quantifying its acidity. acs.org The cyclopropyl (B3062369) and alkyl portions of the molecule would exhibit a relatively neutral potential. While general principles of ESP maps are well-established, a specific, calculated ESP map for this compound is not found in the published literature.

Note on Data Table: A data table of Mulliken or other partial atomic charges for the atoms in this compound cannot be provided, as this detailed charge distribution analysis has not been published.

Conformational Landscape and Energy Minima Exploration

The biological activity and physical properties of a flexible molecule like this compound are determined by the collection of its stable three-dimensional shapes, or conformers. researchgate.net Computational methods are essential for exploring the potential energy surface of a molecule to identify its low-energy conformers.

Conformational analysis typically begins with a broad search using molecular mechanics (MM), a computationally efficient method that models a molecule as a collection of atoms connected by springs. This search generates a wide range of possible conformers. The geometries of the most promising low-energy conformers are then typically re-optimized using more accurate but computationally intensive quantum mechanical methods, such as Density Functional Theory (DFT). researchgate.net These DFT calculations provide more reliable relative energies, allowing for the determination of the Boltzmann population of each conformer at a given temperature.

Note on Data Table: A data table showing the relative energies and key dihedral angles of the stable ground-state conformers of this compound cannot be created, as the results of such a conformational analysis are not available in the literature.

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. unimi.it Computational modeling is a powerful technique for locating transition state structures and calculating their energies. By mapping the entire reaction coordinate from reactants to products through the transition state, chemists can calculate activation energies and gain a deep understanding of the reaction mechanism. plos.org

While DFT studies have been performed on reactions involving derivatives, such as the synthesis of 2-amino-3-cyclopropylbutanoic acid, these focus on the specific reaction pathways for those syntheses. nih.govacs.org A theoretical study on the reaction coordinates for fundamental reactions of this compound itself, such as its thermal decomposition or ring-opening reactions, has not been found in the literature. Such a study would involve calculating the geometries and energies of the reactants, products, and the connecting transition states.

Note on Data Table: A data table of calculated activation energies for reactions involving this compound cannot be provided due to the absence of specific transition state modeling studies in the reviewed literature.

Cyclopropyl Ring Strain and Bonding Character Theory

The cyclopropyl group is a unique structural motif in organic chemistry due to its significant ring strain. researchgate.net This strain arises from two main factors: angle strain, due to the C-C-C bond angles being compressed to 60° from the ideal 109.5° for sp³ hybridized carbons, and torsional strain, from the eclipsing of C-H bonds. scribd.comnih.gov This inherent strain energy makes the cyclopropane (B1198618) ring behave somewhat like a double bond, with C-C bonds that have enhanced pi-character. researchgate.net

The nature of the bonding in cyclopropane is often described by the Walsh or Coulson-Moffitt models, which depict the C-C sigma bonds as being bent outwards ("banana bonds"). This unique electronic structure accounts for the ring's high reactivity in ring-opening reactions. nih.gov

In this compound, the presence of the butanoic acid substituent would electronically influence the cyclopropyl ring. A theoretical study would quantify this interaction, analyzing bond lengths, bond angles, and electron density distribution within the ring. For instance, quantum theory of atoms in molecules (QTAIM) analysis could be used to characterize the nature of the C-C bonds within the strained ring and how they are perturbed by the substituent. nih.gov While the general principles of cyclopropane ring strain are well-understood, a specific theoretical analysis quantifying the strain energy and bonding characteristics of the cyclopropyl group within this compound is not available in the surveyed literature.

Note on Data Table: A data table comparing key bond lengths and angles of the cyclopropyl ring in this compound to unsubstituted cyclopropane cannot be generated, as these specific computational results are not published.

Quantitative Assessment of Ring Strain Energies

The cyclopropane ring in this compound is inherently strained due to the significant deviation of its internal C-C-C bond angles (60°) from the ideal tetrahedral angle of 109.5° for sp³-hybridized carbon atoms. wikipedia.org This angle strain, along with torsional strain from eclipsed hydrogen atoms, results in a high ring strain energy (RSE). wikipedia.org The RSE is a measure of the excess energy stored in the cyclic molecule compared to a hypothetical strain-free acyclic analogue. wikipedia.org

Computational methods, such as the G4 composite method, have been employed to accurately calculate the strain energy of cyclopropane and its substituted derivatives. nih.gov For the parent cyclopropane molecule, the ring strain energy is a well-established value.

It has been demonstrated through computational studies on methyl-substituted cyclopropanes that the fundamental ring strain energy of the cyclopropane core remains relatively constant, with a value of approximately 117.9 ± 0.3 kJ/mol. nih.govacs.org Additional strain, known as Pitzer strain, arises from non-valence interactions between substituents. nih.govacs.org For this compound, the total strain energy would therefore be a combination of the inherent ring strain of the cyclopropyl group and any steric interactions introduced by the butanoic acid substituent.

Table 1: Representative Strain Energies of Cyclopropane Derivatives

| Compound | Strain Energy (kJ/mol) | Computational Method |

| Cyclopropane | ~115 (27.5 kcal/mol) | Various |

| Methylcyclopropane | 117.0 - 146.1 (range for various isomers) | G4 |

| Fluorocyclopropane | 137.9 | G4 |

| Cyclopropanone | ~205 (49 kcal/mol) | CBS-Q |

Note: The data in this table is for cyclopropane and its derivatives and is provided for comparative purposes. Specific computational data for this compound is not available in the cited literature.

The high ring strain in the cyclopropyl group of this compound is a critical determinant of its chemical reactivity, making the ring susceptible to opening reactions. acs.org

Electron Density Analysis and Bent Bond Characteristics

The unique bonding in the cyclopropane ring of this compound cannot be adequately described by simple sp³ hybridization. The geometric constraints of the three-membered ring lead to a rehybridization of the carbon orbitals and the formation of what are known as "bent" or "banana" bonds. nih.gov

Theoretical models, such as the Coulson-Moffitt model, propose that the carbon-carbon bonds in cyclopropane are formed by the overlap of orbitals that are directed away from the internuclear axis. nih.gov This results in a curved path of maximum electron density between the carbon atoms, which is a hallmark of bent bonds.

Quantum Theory of Atoms in Molecules (QTAIM) is a powerful computational tool used to analyze the electron density distribution in molecules and to characterize the nature of chemical bonds. nih.govcdnsciencepub.comresearchgate.net In QTAIM analysis, the presence of a bond critical point (BCP) between two nuclei is an indicator of a chemical bond. The properties at this point, such as the electron density (ρ) and its Laplacian (∇²ρ), provide insight into the bond's character.

For cyclopropane and its derivatives, QTAIM analyses consistently show that the C-C bond paths are significantly curved. nih.govacs.org A parameter derived from QTAIM, the ∑DBCP, quantifies the total deviation of the bond critical points from the straight lines connecting the carbon nuclei and serves as a measure of the curvature of the "banana-like" bonds. nih.govacs.org Studies on substituted cyclopropanes have shown a correlation between the strain energy and the ∑DBCP parameter. nih.govacs.org

Table 2: Conceptual QTAIM Parameters for Cyclopropyl Rings

| Parameter | Description | Typical Finding in Cyclopropyl Rings |

| ρ(r) | Electron density at the bond critical point | High, indicative of covalent character. |

| ∇²ρ(r) | Laplacian of the electron density | Small and sometimes negative values, differing from typical single bonds. nih.gov |

| Bond Path | Path of maximum electron density between nuclei | Curved, indicating bent bonds. |

| ∑DBCP | Total deviation of bond critical points | Correlates with strain energy. nih.govacs.org |

Note: This table presents general findings from QTAIM analyses of cyclopropane derivatives. Specific data for this compound is not available in the cited literature.

The electron density analysis confirms that the bonding in the cyclopropyl moiety of this compound is distinct from that in acyclic alkanes. The high p-character of the C-C bonds gives them some properties reminiscent of double bonds, which contributes to the unique reactivity of the cyclopropyl group. acs.org

Application of 3 Cyclopropylbutanoic Acid As a Versatile Synthetic Building Block

Incorporation into Complex Natural Product Synthesis

The synthesis of complex, biologically active natural products often relies on the use of unique chiral building blocks to construct intricate molecular architectures. 3-Cyclopropylbutanoic acid, possessing both a stereocenter and a strained cyclopropane (B1198618) ring, represents a potential starting material for the stereocontrolled synthesis of various bioactive compounds.

Stereocontrolled Assembly of Bioactive Cyclopropyl-Containing Scaffolds

The cyclopropane motif is a key structural element in a wide array of natural products that exhibit significant biological activities, including antifungal, antiviral, and anticancer properties. The rigid nature of the three-membered ring can impart specific conformational constraints on a molecule, which can be crucial for its interaction with biological targets.

The stereocenter in this compound can be exploited to direct the stereochemical outcome of subsequent reactions, allowing for the stereocontrolled assembly of more complex structures. For instance, the carboxylic acid group can be converted into other functional groups, such as esters, amides, or alcohols, which can then participate in various carbon-carbon bond-forming reactions. The cyclopropyl (B3062369) group can influence the facial selectivity of reactions on adjacent atoms, leading to the formation of new stereocenters with high diastereoselectivity.

Table 1: Potential Stereoselective Transformations of this compound Derivatives

| Transformation | Reagents and Conditions | Potential Product | Stereochemical Control |

| Asymmetric Aldol Addition | Conversion to a chiral ketone, followed by reaction with an aldehyde in the presence of a chiral auxiliary or catalyst. | β-hydroxy ketone with a cyclopropyl substituent | High diastereoselectivity controlled by the existing stereocenter and the chiral reagent. |

| Stereoselective Michael Addition | Conversion to an α,β-unsaturated ester, followed by conjugate addition of a nucleophile. | Functionalized cyclopropyl-containing ester | The cyclopropyl group can direct the approach of the nucleophile, leading to a specific diastereomer. |

| Diastereoselective Alkylation | Formation of an enolate from an ester or amide derivative, followed by reaction with an electrophile. | α-substituted cyclopropylbutanoic acid derivative | The stereocenter at the 3-position can influence the stereochemistry of the newly formed stereocenter at the 2-position. |

Strategies for Total Synthesis Utilizing this compound Derivatives

In the context of total synthesis, this compound could serve as a "chiral pool" starting material, where its inherent chirality is transferred throughout the synthetic sequence to the final target molecule. A retrosynthetic analysis of a hypothetical cyclopropyl-containing natural product might identify this compound as a key fragment.

Strategies for its incorporation could involve:

Convergent Synthesis: The acid or its derivatives could be synthesized and then coupled with other complex fragments in the later stages of a synthesis.

Linear Synthesis: The molecule could be elaborated step-by-step from this compound, with each step building upon the existing stereochemistry.

For example, the synthesis of certain marine-derived lipids or polyketides containing cyclopropane rings could potentially benefit from a building block approach using this acid.

Precursor for Advanced Materials and Functional Polymers

The introduction of cyclopropane rings into polymers can significantly influence their physical and chemical properties due to the ring's strain and rigidity. This compound offers a potential route to novel cyclopropyl-functionalized monomers and polymers.

Design and Synthesis of Cyclopropyl-Functionalized Monomers

The carboxylic acid functionality of this compound provides a convenient handle for its conversion into a variety of polymerizable monomers. For instance, it could be transformed into an acrylate or methacrylate monomer through esterification with an appropriate alcohol, such as 2-hydroxyethyl acrylate or 2-hydroxyethyl methacrylate.

Alternatively, the molecule could be converted into a lactone (a cyclic ester) through intramolecular cyclization, which could then be subjected to ring-opening polymerization. The synthesis of such monomers would introduce a pendant cyclopropyl group into the resulting polymer chain.

Table 2: Hypothetical Cyclopropyl-Functionalized Monomers Derived from this compound

| Monomer Name | Synthetic Route | Polymerization Method |

| 2-(3-Cyclopropylbutanoyloxy)ethyl acrylate | Esterification of this compound with 2-hydroxyethyl acrylate. | Free radical polymerization |

| 4-Cyclopropyl-5-methyl-dihydrofuran-2(3H)-one | Intramolecular cyclization of a 4-hydroxy-3-cyclopropylbutanoic acid derivative. | Ring-opening polymerization |

| N-(2-Acrylamidoethyl)-3-cyclopropylbutanamide | Amide coupling of this compound with N-(2-aminoethyl)acrylamide. | Free radical polymerization |

Polymerization Behavior and Structure-Property Relationships in Materials

The presence of the bulky and rigid cyclopropyl group as a pendant moiety on a polymer chain would be expected to affect the polymer's properties in several ways:

Glass Transition Temperature (Tg): The restricted rotation around the polymer backbone due to the steric hindrance of the cyclopropyl group would likely lead to an increase in the glass transition temperature, resulting in a more rigid material.

Thermal Stability: The introduction of the cyclopropane ring might influence the thermal degradation pathways of the polymer.

Solubility: The change in polarity and chain packing due to the cyclopropyl groups could alter the solubility of the polymer in various solvents.

The polymerization of monomers derived from this compound would allow for a systematic study of these structure-property relationships, potentially leading to the development of new materials with tailored properties for specific applications.

Role in Agrochemical and Specialty Chemical Development (Research Aspects)

The cyclopropane ring is a feature in a number of commercially successful agrochemicals, where it can contribute to increased potency and favorable metabolic stability. While there is no direct evidence of this compound being used in current agrochemical products, its structure suggests it could be a valuable scaffold for research in this area.

In the realm of specialty chemicals, carboxylic acids and their esters are widely used as fragrance and flavor ingredients. The unique combination of the cyclopropyl and butanoyl moieties could potentially lead to novel organoleptic properties. Research in this area would involve the synthesis of various esters of this compound and their subsequent sensory evaluation.

Furthermore, as a chiral intermediate, this compound could be of interest in the synthesis of other high-value specialty chemicals where stereochemistry is critical, such as chiral liquid crystals or materials for asymmetric catalysis.

Design of Cyclopropyl-Containing Ligands for Catalytic Systems

The incorporation of a cyclopropyl group into the structure of a ligand can significantly influence the outcome of a catalytic reaction. The defined stereochemistry and conformational rigidity of the cyclopropane ring can create a specific steric environment around the metal center, which is crucial for achieving high levels of stereoselectivity in asymmetric catalysis. While direct applications of this compound in ligand synthesis are not extensively documented, its structural motifs are relevant to the design of chiral ligands for various catalytic transformations.

The carboxylic acid functionality of this compound can be readily converted into other functional groups, such as amides, esters, or alcohols. These transformations open up avenues for the synthesis of a variety of chiral ligands. For instance, C2-symmetric chiral bisamide ligands have been synthesized from chiral cyclopropane-1,2-dicarboxylic acids and have shown potential in asymmetric transformations mdpi.com. This suggests that derivatives of this compound could be employed to create novel chiral ligands.

Research in asymmetric catalysis has demonstrated the successful use of chiral ligands in a multitude of reactions. For example, chiral N,N'-dioxide-scandium(III) complexes have been used as catalysts for the asymmetric ring-opening of cyclopropyl ketones nih.gov. Furthermore, chiral ditopic cyclophosphazane (CycloP) ligands have been applied in gold-catalyzed hydroamination and nickel-catalyzed coupling reactions, achieving good enantiomeric ratios rsc.org. These examples underscore the potential for designing new chiral ligands derived from cyclopropyl-containing precursors like this compound to influence the stereochemical outcome of metal-catalyzed reactions.

The development of new synthetic methodologies, such as the asymmetric synthesis of chiral cyclopropane carboxaldehydes, further expands the toolbox for creating complex chiral molecules that could serve as ligands rsc.org. The principles of combining chiral auxiliaries with substrate-directable reactions can be applied to derivatives of this compound to generate novel ligand architectures.

Although direct evidence for the use of this compound in creating ligands for catalysis is limited, the established importance of the cyclopropyl group and the versatility of the carboxylic acid functional group suggest its potential as a valuable starting material in this field. Further research into the derivatization of this compound could lead to the development of novel and efficient chiral ligands for a range of asymmetric catalytic reactions.